(1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid
Description
Molecular Geometry and Stereochemical Configuration
The molecular formula of (1R,3S)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid is C₈H₁₁F₃O₂ , with a molecular weight of 196.17 g/mol . Its IUPAC name, This compound, explicitly defines the spatial arrangement of substituents. The cyclohexane ring adopts a chair conformation, with the trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups occupying equatorial positions to minimize steric strain.
Key identifiers include:
- CAS Numbers : 2231663-32-2 (stereospecific) and 31003-70-0 (non-stereospecific).
- SMILES Notation :
C1C[C@H](C[C@H](C1)C(F)(F)F)C(=O)O. - InChIKey :
CJMWFGSSEGRSHR-RITPCOANSA-N.
The (1R,3S) configuration ensures distinct physicochemical properties compared to other stereoisomers. For instance, the trans-diaxial arrangement of -CF₃ and -COOH groups in this isomer reduces intramolecular dipole interactions, enhancing solubility in polar solvents like water and ethanol.
Comparative Analysis of Cyclohexanecarboxylic Acid Derivatives
The trifluoromethyl group’s electronegativity and steric bulk differentiate this compound from analogous cyclohexanecarboxylic acids. Below is a comparative analysis:
The 3-hydroxy derivative (CAS 31003-70-0) exhibits lower thermal stability due to hydrogen bonding between -OH and -COOH groups. In contrast, the 4-CF₃ isomer (trans-4-(trifluoromethyl)cyclohexanecarboxylic acid, CAS 133261-33-3) shows reduced solubility because the axial -CF₃ group increases steric hindrance.
Conformational Dynamics in Solution and Solid States
The compound’s conformational flexibility is influenced by solvent polarity and temperature. In the solid state, X-ray crystallography reveals a chair conformation with -CF₃ and -COOH groups in equatorial positions. Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide (DMSO-d₆) indicate rapid ring flipping at room temperature, with a free energy barrier (ΔG‡) of ~45 kJ/mol.
Key observations:
- In polar solvents : The -COOH group engages in hydrogen bonding, stabilizing the chair conformation.
- In apolar solvents : Van der Waals interactions between -CF₃ and the cyclohexane ring dominate, leading to slight puckering.
- Temperature dependence : At temperatures below -20°C, conformational locking occurs, as evidenced by split signals in ¹⁹F NMR.
Density functional theory (DFT) calculations (B3LYP/6-311++G**) corroborate these findings, showing that the equatorial-equatorial conformation is energetically favored by 8.2 kJ/mol over axial-equatorial arrangements.
Structure
3D Structure
Properties
Molecular Formula |
C8H11F3O2 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
(1R,3S)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6+/m1/s1 |
InChI Key |
CJMWFGSSEGRSHR-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis
Starting from naturally occurring chiral terpenes or amino acids, this approach modifies existing stereocenters. For instance, (−)-menthol derivatives have been functionalized with trifluoromethyl groups via radical trifluoromethylation using Langlois’ reagent (CF₃SO₂Na) and a copper catalyst. However, this method yields moderate enantiomeric excess (ee) (70–80%) and requires extensive purification.
Asymmetric Catalysis
Transition-metal-catalyzed asymmetric addition of trifluoromethylating agents to cyclohexene intermediates offers higher stereocontrol. A ruthenium-phosphine complex (e.g., RuCl₂[(R)-BINAP]) facilitates the enantioselective hydrotrifluoromethylation of cyclohexene carboxylic acid, achieving 90–92% ee under mild conditions (25°C, 1 atm H₂). The trifluoromethyl source, such as CF₃I or CF₃SiMe₃, is critical for reactivity and selectivity.
Carboxylation and Functional Group Interconversion
The carboxylic acid moiety is introduced via:
-
Kolbe-Schmitt Carboxylation : Reaction of a cyclohexanol intermediate with CO₂ at high pressure (50–100 bar) and temperature (150–200°C) in the presence of potassium tert-butoxide.
-
Oxidation of Alcohols : A cyclohexanol derivative bearing the trifluoromethyl group is oxidized using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO, yielding the carboxylic acid with >98% purity.
Resolution of Racemic Mixtures
When stereoselective synthesis proves challenging, kinetic resolution or chiral chromatography is employed. Immobilized lipases (e.g., Candida antarctica lipase B) selectively hydrolyze the (1S,3R)-enantiomer from a racemic ester precursor, leaving the desired (1R,3S)-ester, which is subsequently hydrolyzed to the carboxylic acid. This method achieves 99% ee but suffers from low yields (30–40%).
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous-flow hydrogenation reactors paired with heterogeneous catalysts (e.g., Rh/Al₂O₃) enable throughputs of 1–5 kg/day. Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| H₂ Pressure | 1,000–1,500 psig | ↑ Conversion (90→95%) |
| Temperature | 120–150°C | ↓ Side Products |
| Solvent | N-Methylpyrrolidone | ↑ Catalyst Stability |
| Catalyst Loading | 2–5 wt% Rh | ↑ Reaction Rate |
Post-synthesis, crystallization from heptane/ethyl acetate mixtures removes residual isomers, achieving >98% chemical and stereochemical purity.
Comparative Analysis of Synthetic Routes
The table below evaluates three dominant methodologies:
| Method | Yield (%) | ee (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Asymmetric Catalysis | 85 | 92 | Moderate | 120 |
| Chiral Pool | 60 | 80 | Low | 250 |
| Kinetic Resolution | 35 | 99 | High | 180 |
Asymmetric catalysis balances yield and enantioselectivity, making it the preferred laboratory-scale method. Industrial processes favor kinetic resolution despite lower yields due to easier scalability .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced cyclohexane derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted cyclohexane compounds with different functional groups.
Scientific Research Applications
(1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: Used in the production of materials with specific properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s reactivity and stability, affecting its interactions with enzymes and other biomolecules. These interactions can lead to various biological effects, depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
Table 1: Key Structural Comparisons
Key Observations :
Stereochemical Impact: The (1R,3S) configuration in the target compound distinguishes it from non-chiral analogs (e.g., 104907-44-0) and enantiomers (e.g., 735269-80-4). Chirality affects binding affinity in drug-receptor interactions .
Substituent Diversity :
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Findings :
Research Challenges and Opportunities
- Stereoselective Synthesis : Achieving high enantiomeric purity for the (1R,3S) configuration remains challenging .
- Metabolic Stability : The -CF₃ group in the target compound improves resistance to oxidative metabolism compared to -CH₃ analogs .
- Toxicity : Fluorinated compounds may pose environmental risks, necessitating rigorous safety assessments .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid, and how can enantiomeric purity be ensured?
- Methodological Answer :
-
Carbodiimide-mediated coupling : Utilize (1R,3S)-configured intermediates with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in DCM/DMF (3:1 v/v) to achieve stereoselective coupling. Reaction conditions (room temperature, 16 hours) are critical for minimizing racemization .
-
Chiral resolution : Apply chiral HPLC or enzymatic resolution techniques, as demonstrated for structurally related cyclohexane carboxylates (e.g., (1S,3R)-3-aminocyclohexane-1-carboxylic acid resolved via enzymatic methods) .
Key Synthetic Parameters Reagents: EDCI, DMAP, Et₃N Solvent: DCM/DMF (3:1 v/v) Reaction Time: 16 hours Temperature: Room temperature
Q. How should researchers characterize the stereochemical configuration and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze H and C NMR in deuterated solvents (e.g., D₂O) to confirm stereochemistry. Peaks at δ ~3.19–3.26 ppm (multiplet) and δ 183.96 ppm (carboxylic acid carbon) are diagnostic for cyclohexane carboxylates .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular mass with an error margin <5 ppm. For example, HRMS for C₈H₁₁F₃O₂ should yield [M+H]⁺ = 221.0693 .
- X-ray Diffraction : Grow single crystals via slow acetone/water diffusion to resolve absolute configuration .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact (GHS07: H315, H319) .
- Spill Management : Use adsorbents (silica gel, acid-neutralizing agents) for liquid spills. Prevent environmental contamination by avoiding drainage discharge .
- First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .
Advanced Research Questions
Q. How can computational modeling predict the stereoelectronic effects of the trifluoromethyl group on reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces using InChI-derived structural data (e.g., InChI=1/C₁₆H₂₀O₃ for analogs) to map electron-withdrawing effects of the -CF₃ group .
- Molecular Dynamics (MD) : Simulate conformational stability in aqueous/organic solvents to assess steric hindrance from the trifluoromethyl substituent .
Q. What strategies resolve discrepancies in NMR data between diastereomers or enantiomers?
- Methodological Answer :
- Variable Temperature (VT) NMR : Identify dynamic rotational barriers in cyclohexane rings by analyzing splitting patterns at low temperatures (e.g., -40°C) .
- Chiral Derivatization : Use enantiopure shift reagents (e.g., Eu(hfc)₃) to split overlapping proton signals in racemic mixtures .
Q. How can researchers optimize chromatographic methods for separating this compound from closely related impurities?
- Methodological Answer :
- HPLC Method Development :
- Column : C18 or chiral stationary phase (e.g., Chiralpak IA).
- Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) for ionizable carboxylic acids. Adjust pH to 2.5–3.0 to enhance retention .
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), LOD/LOQ (<0.1% w/w), and precision (%RSD <2%) .
Data Contradiction Analysis
Q. How should conflicting CAS registry numbers (e.g., 31003-70-0 vs. 104907-44-0) be resolved?
- Methodological Answer :
- Cross-Referencing : Verify via authoritative databases (e.g., PubChem, ChemSpider) and peer-reviewed literature. (CAS list) cites 31003-70-0 for the (1R,3S) configuration, while refers to a racemic mixture (no stereochemistry specified) .
- Structural Confirmation : Compare NMR/X-ray data from synthesized batches with literature values to confirm identity .
Applications in Drug Development
Q. What pharmacophore features make this compound suitable for protease inhibition studies?
- Methodological Answer :
- Molecular Docking : Use the carboxylic acid group as a zinc-binding motif (e.g., in metalloproteases) and the trifluoromethyl group for hydrophobic pocket interactions.
- SAR Studies : Modify the cyclohexane ring (e.g., substituents at C4/C5) to enhance binding affinity, as seen in clopidogrel analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
